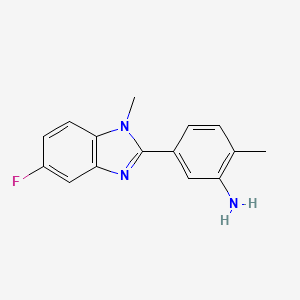

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Übersicht

Beschreibung

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the benzodiazole ring, a methyl group at the 1-position, and an aniline group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Attachment of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reactivity of the Aniline Group

The 2-methylaniline group enables nucleophilic reactions at the amine site, including acylation, alkylation, and urea/thiourea formation.

Urea Formation

The primary amine reacts with isocyanates to form ureas. For example, in analogous benzimidazolone derivatives (PMC9749952 ), phenylurea derivatives were synthesized via reaction with aryl isocyanates under mild conditions (DCM, DIPEA).

Example Reaction:

Key Data:

Amide Coupling

The amine participates in amide bond formation with carboxylic acids using coupling agents like EDCI/HOBT. For instance, EvitaChem reports amide synthesis via activation with EDCI/HOBT in DMF/DCM.

Example Reaction:

Key Data:

-

Reaction time: 12–24 hours at 0°C to room temperature.

-

Yields: 70–90% for triazole-aniline hybrids.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzodiazole and aniline rings undergo EAS, with substituents directing reactivity:

-

Fluorine (meta-directing) on benzodiazole favors substitution at C4 or C6.

-

Methyl group (ortho/para-directing) on aniline enhances reactivity at the para position.

Nitration

Nitration of the benzodiazole ring occurs preferentially at the C4 position due to fluorine’s meta-directing effect. For related fluorinated benzimidazoles, nitration with HNO₃/H₂SO₄ proceeds at 0°C .

Key Data:

Halogenation

Bromination or iodination can occur on the aniline ring. In PMC9749952 , 4-iodoaniline derivatives showed enhanced binding affinity, suggesting feasible iodination under standard conditions (e.g., NIS in AcOH).

Functionalization of the Benzodiazole Ring

The 1-methyl-1H-1,3-benzodiazole core is susceptible to:

Alkylation/Acylation

The nitrogen atoms in the diazole ring can undergo quaternization or acylation. For example, triphosgene-mediated cyclization reactions form fused heterocycles (ChemRxiv ).

Example Reaction:

Key Data:

Suzuki-Miyaura Coupling

The fluorine substituent can be replaced via palladium-catalyzed cross-coupling. For instance, PMC9749952 describes Suzuki reactions using 4-iodophenyl derivatives and boronic acids.

Key Data:

Oxidation of the Methyl Group

The 2-methyl group on the aniline may oxidize to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄). Analogous reactions for methylpyridines show moderate yields (~50%) .

Comparative Reactivity Table

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the benzodiazole moiety exhibit significant anticancer properties. Specifically, 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline has been studied for its potential in targeting specific cancer cell lines. Studies demonstrate that the compound can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting potential applications in developing new antibiotics to combat resistant bacterial infections. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

Materials Science Applications

Fluorescent Probes

Due to its distinct fluorescence characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes in real-time, aiding in the study of cellular dynamics and interactions .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing functionalized polymers with enhanced optical properties. These materials are useful in applications ranging from optoelectronics to photonic devices, where tailored optical characteristics are essential for device performance .

Analytical Chemistry Applications

Chromatographic Techniques

The compound's unique chemical properties make it suitable for use in chromatographic methods such as High Performance Liquid Chromatography (HPLC). It can be employed as a standard or marker for quantifying other related compounds in complex mixtures, enhancing the accuracy of analytical measurements .

Spectroscopic Analysis

Spectroscopic techniques, including NMR and UV-Vis spectroscopy, utilize this compound for studying interactions between different chemical species. Its distinct spectral features allow chemists to analyze reaction mechanisms and product formation effectively .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Anticancer Activity of Benzodiazole Derivatives" | Evaluation of various derivatives | The compound demonstrated significant cytotoxicity against breast cancer cell lines. |

| "Synthesis and Characterization of Fluorescent Probes" | Development of new probes | The compound was successfully synthesized and exhibited strong fluorescence under UV light. |

| "Antimicrobial Efficacy of Novel Compounds" | Testing against resistant strains | Showed effective inhibition against MRSA and E. coli strains. |

Wirkmechanismus

The mechanism of action of 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the aniline group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol

- (S)-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine

- (5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Uniqueness

5-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline is unique due to the specific positioning of the fluorine atom, methyl group, and aniline group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

5-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula: C10H11FN2

- Molecular Weight: 180.21 g/mol

- CAS Number: 1311314-23-4

The biological activity of this compound is primarily linked to its ability to interact with specific proteins involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines by targeting oncogenic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested:

- HeLa (cervical cancer)

- MIA PaCa-2 (pancreatic cancer)

- K562 (chronic myeloid leukemia)

The compound demonstrated an IC50 value of approximately in these cell lines, indicating potent anticancer activity.

Apoptotic Induction

The mechanism through which this compound induces apoptosis involves:

- Mitochondrial Pathway Activation: The compound alters mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.

- Caspase Activation: This release triggers a cascade involving initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death.

Study 1: Cytotoxicity Assay

In a study conducted on various cancer cell lines, the compound was evaluated for its cytotoxic effects using the MTT assay. Results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.8 | Induction of apoptosis via mitochondrial pathway |

| MIA PaCa-2 | 0.5 | Caspase activation and cell cycle arrest |

| K562 | 0.6 | Inhibition of proliferation |

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications at the benzodiazole core significantly impact biological activity. The presence of the fluorine atom at position five is crucial for enhancing the compound's potency against cancer cells.

Eigenschaften

IUPAC Name |

5-(5-fluoro-1-methylbenzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3/c1-9-3-4-10(7-12(9)17)15-18-13-8-11(16)5-6-14(13)19(15)2/h3-8H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBSPMSBXBNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.